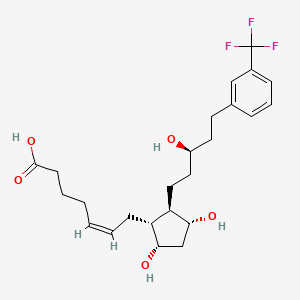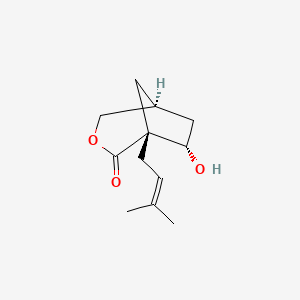
Vibralactone D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vibralactone D is a terpenoid compound isolated from the basidiomycete fungus Boreostereum vibransThis compound has attracted attention due to its unique chemical structure and potential biological activities, including inhibitory effects on certain enzymes .
準備方法
Synthetic Routes and Reaction Conditions
Vibralactone D can be obtained from cultures of the basidiomycete Boreostereum vibrans. The compound is isolated as a colorless crystal with a molecular formula of C12H18O3. The preparation involves high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and infrared (IR) spectroscopy to confirm the presence of hydroxy and carbonyl groups .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction from fungal cultures. The process involves growing the fungus in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques .
化学反応の分析
Types of Reactions
Vibralactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Vibralactone D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Biological Studies: The compound’s unique structure and biological activities make it a valuable tool for studying enzyme mechanisms and interactions.
Medicinal Chemistry: Due to its enzyme inhibitory properties, this compound is being investigated for potential therapeutic applications, including the treatment of metabolic disorders.
作用機序
The mechanism of action of Vibralactone D involves its interaction with specific enzymes. The compound inhibits the activity of 11β-hydroxysteroid dehydrogenases by binding to the enzyme’s active site, thereby preventing the conversion of cortisol to cortisone. This inhibition can have significant effects on metabolic processes and stress responses .
類似化合物との比較
Vibralactone D is part of a group of related compounds known as vibralactones. Some similar compounds include:
Vibralactone A: Known for its potent lipase inhibitory activity.
Vibralactone B: Shares structural similarities with this compound but has different biological activities.
Vibralactone C: Another related compound with unique chemical properties
This compound stands out due to its specific inhibitory effects on 11β-hydroxysteroid dehydrogenases, which distinguishes it from other vibralactones that may target different enzymes or biological pathways .
特性
IUPAC Name |
(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCJWCQYMBYLA-JFGNBEQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12CC(CC1O)COC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
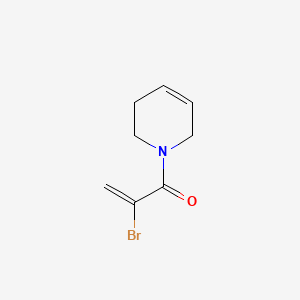


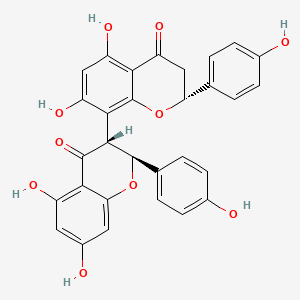
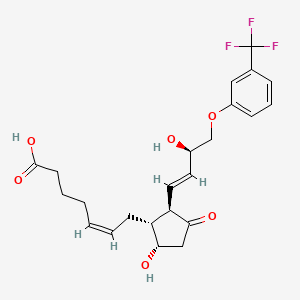

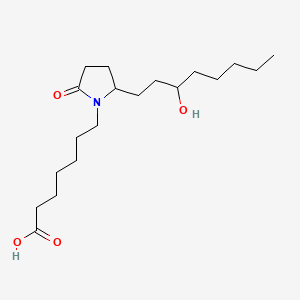
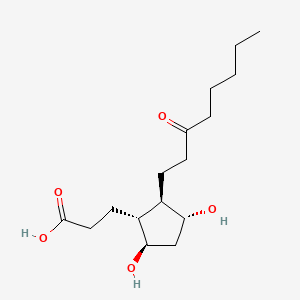
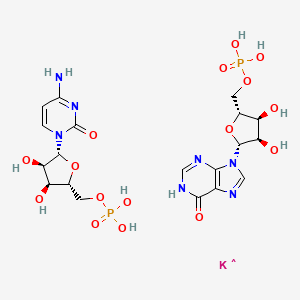
![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)
